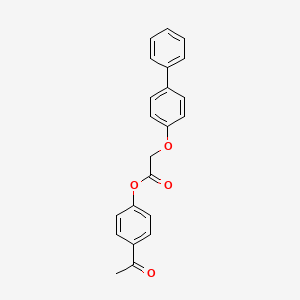

4-acetylphenyl (4-biphenylyloxy)acetate

Description

Overview of Phenolic Esters and Biphenyl (B1667301) Ethers in Organic Chemistry

The compound 4-acetylphenyl (4-biphenylyloxy)acetate is structurally composed of three key features: a phenolic ester linkage, a biphenyl group, and an ether linkage.

Phenolic Esters: These are esters where the alcohol component is a phenol (B47542). Unlike esters derived from aliphatic alcohols, phenolic esters have the ester group directly attached to an aromatic ring. This proximity to the ring influences the ester's electronic properties and reactivity. The synthesis of phenolic esters typically involves the reaction of a phenol with a carboxylic acid, acid anhydride (B1165640), or acyl chloride. scienceinfo.com

Biphenyl Ethers: Also known as diphenyl ethers, this functional group consists of two phenyl rings linked by an oxygen atom. The C-O-C bond in ethers is generally stable. chemicalbook.com Biphenyl and diphenyl ether structures are of significant interest as they form the core of many molecules in medicinal chemistry and materials science. multichemindia.comsigmaaldrich.com They are often investigated for their antimicrobial and enzyme-inhibiting properties. scienceinfo.commultichemindia.com

Rationale for Investigating this compound

The specific rationale for synthesizing and studying this compound is not explicitly detailed in available scientific literature. However, by examining its structure, a hypothetical rationale can be constructed. The molecule combines the rigid, planar structure of the biphenyl group with the polar, reactive sites of the ester and ketone functionalities.

This combination of a large, hydrophobic biphenyl scaffold with polar functional groups is a common strategy in drug design and materials science. Researchers often synthesize such molecules to explore structure-activity relationships. For instance, derivatives of biphenyl-4-yloxy acetic acid have been investigated for anti-inflammatory and analgesic activities. nih.gov Therefore, it is plausible that this compound could be a candidate for investigation in areas such as:

Medicinal Chemistry: As a potential inhibitor for specific enzymes, where the biphenyl ether portion could bind to a hydrophobic pocket and the acetylphenyl ester portion could interact with other residues. scienceinfo.com

Materials Science: The rigid biphenyl core suggests potential applications in the development of liquid crystals or specialized polymers.

Historical Context of Related Ester and Ether Linkages in Synthetic Chemistry

The fundamental chemical bonds within this compound—the ester and ether linkages—are formed through reactions that are cornerstones of synthetic organic chemistry.

Ester Linkage (Fischer-Speier Esterification): The classic method for forming an ester from a carboxylic acid and an alcohol is the Fischer-Speier esterification, first reported by Emil Fischer and Arthur Speier in 1895. ontosight.aimdpi.com This acid-catalyzed reaction is a reversible process and remains one of the most common methods for ester synthesis. mdpi.comchemistrylearner.com While direct Fischer esterification is not efficient for producing phenolic esters, related methods using more reactive acid derivatives (like acyl chlorides) are employed. scienceinfo.com

Ether Linkage (Williamson Ether Synthesis): The Williamson ether synthesis, developed by Alexander Williamson in 1850, is the most common and versatile method for preparing ethers. wikipedia.orgchemistrytalk.org The reaction involves an alkoxide ion reacting with a primary alkyl halide in an SN2 reaction. wikipedia.orgunacademy.com This method was historically significant as it helped to confirm the structure of ethers and remains a fundamental tool for creating C-O-C bonds in both simple and complex molecules. wikipedia.orgchemistrytalk.org

Current Gaps in Fundamental Chemical Understanding of this compound

The most significant gap in the understanding of this compound is the absence of published empirical data. Without experimental studies, core chemical and physical properties remain unknown. Key areas for future research would include:

Synthesis and Characterization: A documented, optimized synthesis pathway and full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) are needed to confirm its structure and purity.

Physicochemical Properties: There is no available data on its melting point, boiling point, solubility in various solvents, or its octanol-water partition coefficient (LogP).

Reactivity and Stability: Detailed studies on its hydrolysis under acidic and basic conditions, its thermal stability, and its susceptibility to oxidation or reduction are required.

Biological Activity: Screening for biological activity, such as enzyme inhibition or antimicrobial effects, would be necessary to validate any of the hypothesized rationales for its synthesis.

To provide context, the properties of key precursor molecules that would be involved in its potential synthesis are tabulated below.

Table 1: Physicochemical Properties of Potential Precursors

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 109-111 | 147-148 (at 3 mmHg) |

| 4-Hydroxybiphenyl | C₁₂H₁₀O | 170.21 | 164-165 | 305-308 |

| (4-Biphenylyloxy)acetic acid | C₁₄H₁₂O₃ | 228.24 | Not Available | Not Available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-acetylphenyl) 2-(4-phenylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-16(23)17-7-13-21(14-8-17)26-22(24)15-25-20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMTOZFLSRAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Acetylphenyl 4 Biphenylyloxy Acetate

Retrosynthetic Analysis of the Acetate (B1210297) Moiety

A primary retrosynthetic disconnection of the target molecule, 4-acetylphenyl (4-biphenylyloxy)acetate, involves breaking the ester bond. This disconnection identifies two key precursors: 4'-hydroxyacetophenone (B195518) and 4-biphenylyloxyacetic acid. This analysis simplifies the complex target molecule into more readily available or synthesizable starting materials. youtube.com

The synthesis of 4'-hydroxyacetophenone, a crucial building block, can be achieved through the Fries rearrangement of phenyl acetate using a Lewis acid catalyst. chemicalbook.com Alternatively, Friedel-Crafts acetylation of phenol (B47542) with acetic acid or acetic anhydride (B1165640) in the presence of hydrogen fluoride (B91410) has been shown to produce 4-hydroxyacetophenone with high conversion and selectivity. epo.org

Retrosynthetic Analysis of the Biphenylyloxy Linkage

The second key precursor identified is 4-biphenylyloxyacetic acid. The synthesis of this intermediate can be envisioned starting from 4-phenylphenol (B51918) (also known as 4-hydroxybiphenyl). 4-Phenylphenol itself can be synthesized via methods such as the Suzuki coupling of phenylboronic acid and 4-iodophenol. wikipedia.org Another route involves the sulfonation of biphenyl (B1667301) followed by alkali fusion. chemicalbook.com

Once 4-phenylphenol is obtained, it can be converted to 4-biphenylyloxyacetic acid through Williamson ether synthesis. This typically involves the reaction of the sodium or potassium salt of 4-phenylphenol with an α-haloacetic acid ester (e.g., ethyl chloroacetate), followed by hydrolysis of the resulting ester to the desired carboxylic acid.

Direct Esterification Approaches to this compound

Direct esterification methods provide a straightforward route to this compound from its precursors, 4'-hydroxyacetophenone and 4-biphenylyloxyacetic acid. These methods typically involve the removal of water to drive the reaction to completion and may be catalyzed by an acid. acs.orgmasterorganicchemistry.com

In this approach, the nucleophilicity of the hydroxyl group in 4'-hydroxyacetophenone is enhanced. This is typically achieved by converting the phenol into its corresponding phenoxide salt using a suitable base. The resulting phenoxide can then react with an activated form of 4-biphenylyloxyacetic acid, such as its acyl chloride or anhydride, to form the desired ester.

A more common and often more efficient approach involves the activation of the carboxylic acid moiety of 4-biphenylyloxyacetic acid. Standard activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. google.com This acyl chloride can then react readily with 4'-hydroxyacetophenone in the presence of a non-nucleophilic base, such as pyridine, to yield this compound.

Alternatively, the carboxylic acid can be converted to an anhydride, which can also act as an acylating agent for the phenol. google.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates the direct coupling of the carboxylic acid and the phenol, a method known as Steglich esterification.

Below is a table summarizing typical conditions for direct esterification of phenols.

| Catalyst/Reagent | Carboxylic Acid Form | Phenol Form | Solvent | Temperature | Yield |

| Strong Acid (e.g., H₂SO₄) | Carboxylic Acid | Phenol | Toluene (with water removal) | Reflux | Good |

| Acyl Chloride | Acyl Chloride | Phenol | Pyridine or CH₂Cl₂ with a base | Room Temperature | High |

| DCC/DMAP | Carboxylic Acid | Phenol | CH₂Cl₂ or THF | Room Temperature | High |

| Phosphorous Acid | Carboxylic Acid | Phenol | - | High | High |

Alternative Synthetic Routes to this compound

Beyond direct esterification, other named reactions offer mild and efficient conditions for the synthesis of aryl esters.

The Mitsunobu reaction is a powerful tool for the synthesis of esters from alcohols and carboxylic acids under mild, neutral conditions. researchgate.netwikipedia.org This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In the context of synthesizing this compound, 4'-hydroxyacetophenone would serve as the alcohol component and 4-biphenylyloxyacetic acid as the acidic nucleophile. The reaction proceeds through the activation of the phenolic hydroxyl group by the PPh₃/DEAD reagent system, followed by nucleophilic attack by the carboxylate of 4-biphenylyloxyacetic acid. A key feature of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for an achiral phenol like 4'-hydroxyacetophenone. missouri.edu

The reaction is known to be effective for a wide range of phenols and carboxylic acids. commonorganicchemistry.com For sterically hindered substrates, modifications such as using higher concentrations combined with sonication have been shown to significantly increase reaction rates and yields. acs.orgorganic-chemistry.orgfau.edu

A general protocol for a Mitsunobu reaction is outlined in the table below.

| Reagents | Solvent | Temperature | Key Features |

| PPh₃, DEAD or DIAD | THF, Dioxane, or CH₂Cl₂ | 0 °C to Room Temperature | Mild conditions, neutral pH, applicable to sensitive substrates. |

Transesterification Processes

Transesterification is a versatile and widely employed method in organic synthesis for the conversion of one ester into another through the interchange of the alkoxy or aryloxy moiety. In the context of synthesizing this compound, this approach offers a viable pathway, particularly through the reaction of a suitable aryl ester with 4-hydroxyacetophenone or the reaction of an activated 4-acetylphenyl ester with 4-hydroxybiphenyl. The transesterification involving phenols can be more challenging compared to alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. rsc.org

The reaction is typically catalyzed by an acid or a base. masterorganicchemistry.com However, for the transesterification of aryl esters with phenols, alkali metal species have been shown to be effective and environmentally friendly catalysts. rsc.orgrsc.org For instance, potassium carbonate (K₂CO₃) has been successfully used to catalyze the transesterification of various aryl esters with phenols. rsc.org The reaction generally proceeds by the activation of the ester's carbonyl group by the catalyst, followed by nucleophilic attack from the phenol.

A potential transesterification route to this compound could involve the reaction of 4-acetylphenyl acetate with 4-hydroxybiphenyl, or conversely, the reaction of a biphenylyl ester, such as phenyl (4-biphenylyloxy)acetate, with 4-hydroxyacetophenone. The general reaction scheme for a base-catalyzed transesterification is depicted below:

Route A: Reaction of an activated 4-acetylphenyl ester with 4-hydroxybiphenyl

Route B: Reaction of a biphenylyloxy-containing ester with 4-hydroxyacetophenone

The efficiency of the transesterification process is influenced by several factors, including the nature of the catalyst, the solvent, the reaction temperature, and the specific ester and phenol used. The use of an excess of one of the reactants or the removal of the leaving alcohol/phenol can drive the equilibrium towards the desired product. masterorganicchemistry.com

Table 1: Exemplary Conditions for Alkali Metal-Catalyzed Transesterification of Aryl Esters with Phenols

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| K₂CO₃ (10) | 1,4-Dioxane | 60 | 48 | Moderate to High |

| K₂CO₃ (20) | Toluene | 120 | 24 | High |

| Cs₂CO₃ (10) | 1,4-Dioxane | 60 | 48 | High |

This table is generated based on data from analogous reactions and serves as an illustrative guide. rsc.orgresearchgate.net

Palladium-Catalyzed Coupling Methods for Ether Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-O bonds in diaryl ethers. organic-chemistry.orgwikipedia.org These methods offer a significant advantage over traditional methods like the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. nih.govacs.org

The synthesis of the 4-biphenylyloxy moiety of the target compound can be efficiently achieved through a palladium-catalyzed coupling of a 4-halobiphenyl with 4-hydroxyacetophenone, or conversely, a halo-acetophenone derivative with 4-hydroxybiphenyl. The general catalytic cycle for the Buchwald-Hartwig etherification involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. libretexts.org

A plausible synthetic route utilizing this methodology would involve the reaction of 4-bromobiphenyl (B57062) with 4-hydroxyacetophenone in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The resulting ketone can then be esterified to yield the final product, this compound.

The choice of ligand is crucial for the success of the Buchwald-Hartwig etherification. Sterically hindered and electron-rich biarylphosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be highly effective. nih.govwuxiapptec.com The selection of the palladium precursor, base, and solvent also plays a significant role in optimizing the reaction. wuxiapptec.com

Table 2: Typical Components for Palladium-Catalyzed Diaryl Ether Synthesis

| Component | Examples |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [(cinnamyl)PdCl]₂ |

| Ligand | t-BuXPhos, RuPhos, SPhos, BINAP, DPEPhos |

| Base | K₃PO₄, Cs₂CO₃, NaOtBu |

| Solvent | Toluene, Dioxane, THF |

This table provides examples of commonly used components in Buchwald-Hartwig etherification reactions. organic-chemistry.orgnih.govacs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Solvent Effects on Esterification Efficacy

The choice of solvent can significantly impact the efficacy of esterification reactions. niscpr.res.in For the esterification of phenols, which are generally less nucleophilic than alcohols, the solvent can influence reaction rates and equilibrium positions. In many cases, conducting the reaction under solvent-free conditions can lead to higher yields. niscpr.res.in When a solvent is necessary, its polarity and ability to solvate the reactants and transition states are important considerations.

For instance, in the acylation of phenols with acid chlorides, non-polar aprotic solvents may be preferred to minimize side reactions. A study on the esterification of phenols using TiO₂ as a catalyst found that the yield of the ester was significantly higher in the absence of a solvent compared to when solvents like dichloromethane, chloroform, or carbon tetrachloride were used. niscpr.res.in This suggests that for the final esterification step in the synthesis of this compound, a solvent-free approach or the use of a non-polar, aprotic solvent could be beneficial.

Table 3: Effect of Solvent on the Yield of Phenolic Esters in a TiO₂ Catalyzed Reaction

| Solvent | Yield (%) |

| Solvent-free | 92 |

| Dichloromethane | < 50 |

| Chloroform | < 50 |

| Carbon Tetrachloride | < 50 |

This table is based on data for the reaction of phenol with benzoyl chloride and illustrates the general trend of solvent effects on this type of esterification. niscpr.res.in

Catalyst Evaluation for Ether Formation

The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. Both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig-type) methods are viable, and the choice of catalyst system is key to achieving high yields and selectivity.

In the classical Ullmann condensation, stoichiometric or greater amounts of copper were traditionally required at high temperatures. nih.gov Modern modifications often use catalytic amounts of copper salts (e.g., CuI) in the presence of a ligand. beilstein-journals.org

Palladium-catalyzed systems generally offer milder reaction conditions. The development of various generations of phosphine ligands has greatly expanded the scope of these reactions. wikipedia.orgnih.gov For the coupling of electron-rich phenols and aryl bromides, specific and highly active catalyst systems are often required. A new biarylphosphine ligand has been developed that allows for the Pd-catalyzed C-O cross-coupling of a wide range of aryl halides and phenols under milder conditions than previously possible. nih.govacs.org

The evaluation of different palladium precursors (e.g., Pd(OAc)₂, [(cinnamyl)PdCl]₂) in combination with various ligands is a common strategy to identify the optimal catalyst system for a specific substrate pairing. nih.govacs.orgwuxiapptec.com

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that influence the kinetics of chemical reactions. For the synthetic steps involved in producing this compound, their optimization is crucial for maximizing reaction rates and yields while minimizing side reactions.

In Williamson ether synthesis, a potential method for forming the ether linkage, the reaction is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.orgbyjus.com Increasing the temperature can enhance the reaction rate but may also promote competing elimination reactions, especially with secondary or tertiary alkyl halides. wikipedia.org The use of microwave irradiation has been shown to accelerate Williamson ether synthesis, reducing reaction times from hours to minutes. wikipedia.org

For palladium-catalyzed coupling reactions, the reaction temperature is also a critical parameter. While modern catalysts allow for reactions to proceed at lower temperatures, sometimes even at room temperature, many transformations still require heating. nih.govacs.org The optimal temperature will depend on the specific catalyst system and substrates.

Pressure can also influence reaction rates, particularly in reactions involving gaseous reactants or where a change in volume occurs. In the context of the synthesis of this compound, operating at elevated pressure is generally not a primary consideration unless volatile solvents are used at temperatures above their boiling points.

Stereochemical Control in Synthesis (If Applicable to Derivatives)

The core structure of this compound is achiral, meaning it does not have any stereocenters and therefore does not exist as different stereoisomers. As such, stereochemical control is not a consideration in the synthesis of the compound itself.

However, if derivatives of this compound were to be synthesized that incorporate chiral centers, then stereochemical control would become a critical aspect of the synthetic strategy. For example, if a chiral substituent were present on either the acetylphenyl or the biphenylyloxy moiety, or if the acetyl group were to be modified to introduce a stereocenter, then enantioselective or diastereoselective synthetic methods would be required.

In such cases, the choice of chiral catalysts or auxiliaries would be essential to control the formation of the desired stereoisomer. For instance, in palladium-catalyzed coupling reactions, the use of chiral phosphine ligands can induce asymmetry in the product. libretexts.org Similarly, asymmetric reductions of the ketone or aldol (B89426) reactions at the acetyl group could introduce chirality with a high degree of stereocontrol.

For the synthesis of the parent compound, this compound, this section is not directly applicable.

Mechanistic Investigations of 4 Acetylphenyl 4 Biphenylyloxy Acetate Formation and Reactivity

Elucidation of Esterification Reaction Mechanisms

The formation of the ester linkage in 4-acetylphenyl (4-biphenylyloxy)acetate proceeds via the reaction of (4-biphenylyloxy)acetic acid and 4-hydroxyacetophenone. This transformation is a classic example of esterification, which can be achieved through several mechanistic pathways, most notably nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Pathways

The core mechanism for this esterification is a nucleophilic acyl substitution. researchgate.netsci-hub.se In this two-step addition-elimination process, the hydroxyl group of 4-hydroxyacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of (4-biphenylyloxy)acetic acid or, more commonly, its more reactive derivative like an acyl chloride. researchgate.netsci-hub.seacs.org

The reaction begins with the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. sci-hub.sewikipedia.org This intermediate is transient and collapses by eliminating a leaving group, thereby reforming the carbonyl double bond and yielding the final ester product. sci-hub.se The efficiency of this process is highly dependent on the nature of the leaving group; better leaving groups, which are weaker bases, facilitate the reaction. wikipedia.org For instance, the reaction of (4-biphenylyloxy)acetyl chloride with 4-hydroxyacetophenone would be significantly faster than the direct reaction with the carboxylic acid because the chloride ion is a superior leaving group compared to the hydroxide (B78521) ion. wikipedia.orgquora.com

Role of Lewis and Brønsted Acids/Bases

Catalysis is pivotal in overcoming the activation energy barriers of esterification, especially when using a carboxylic acid directly. Both Brønsted and Lewis acids are commonly employed for this purpose. elsevierpure.comrug.nl

Brønsted Acids: In what is known as the Fischer-Speier esterification, a strong Brønsted acid like sulfuric acid or triflic acid protonates the carbonyl oxygen of the (4-biphenylyloxy)acetic acid. researchgate.netelsevierpure.comorganic-chemistry.orgorganic-chemistry.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of 4-hydroxyacetophenone. organic-chemistry.org The reaction proceeds through a series of proton transfer steps, culminating in the elimination of a water molecule and regeneration of the acid catalyst. organic-chemistry.org The equilibrium nature of the Fischer esterification means that the removal of water is often necessary to drive the reaction to completion. organic-chemistry.org

Lewis Acids: Lewis acids, such as metal triflates (e.g., Bi(OTf)₃) or metal halides (e.g., AlCl₃), function by coordinating to the carbonyl oxygen. wikipedia.orgrug.nl This coordination polarizes the carbonyl group, enhancing its electrophilicity in a manner similar to protonation by a Brønsted acid. wikipedia.org This activation facilitates the nucleophilic attack by the phenol (B47542). Some Lewis acids can also act as precursors to Brønsted acids in the presence of trace amounts of water, further complicating the precise catalytic mechanism. rug.nl The choice of Lewis acid can be critical, as some may favor side reactions or be incompatible with other functional groups in the reactants. rug.nlnih.gov

Investigation of Ether Bond Formation Mechanisms

The (4-biphenylyloxy)acetate moiety contains a crucial diaryl ether linkage. The synthesis of the precursor, (4-biphenylyloxy)acetic acid, typically involves the formation of this ether bond. The primary methods for constructing such an aryl ether bond are nucleophilic substitution (SN2) pathways and transition-metal-catalyzed oxidative couplings.

SN2 Pathways for Aryl Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction for forming ethers. google.com In the context of synthesizing (4-biphenylyloxy)acetic acid, this would involve the reaction of a 4-biphenyloxide (phenoxide) with an alkyl haloacetate, such as ethyl bromoacetate. The phenoxide, typically generated by treating 4-phenylphenol (B51918) with a strong base, acts as the nucleophile.

However, the direct SN2 reaction on an unactivated aryl halide is generally not feasible. Therefore, for the synthesis of a diaryl ether, the Williamson approach is modified. One of the aromatic rings must act as a nucleophile (a phenoxide), and the other must be the substrate. For the synthesis of the biphenyl (B1667301) ether component, a more common approach involves the reaction of a phenoxide with an activated aryl halide, proceeding through a related nucleophilic aromatic substitution (SNAr) mechanism, or more commonly, through metal-catalyzed pathways.

Oxidative Coupling Mechanisms

Modern methods for diaryl ether synthesis often rely on transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation is a prominent example, typically involving a copper catalyst to couple a phenol with an aryl halide. quora.comorganic-chemistry.orgwikipedia.orgsynarchive.com

In the synthesis of a (4-biphenylyloxy) precursor, 4-phenylphenol could be coupled with a halo-aromatic compound in the presence of a copper(I) catalyst. wikipedia.orgmdpi.com The mechanism is thought to involve the formation of a copper(I) phenoxide intermediate. wikipedia.org This species then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst. wikipedia.org The use of ligands, such as phenanthrolines or diketones, can significantly accelerate these reactions, allowing them to proceed under milder conditions. nih.govnih.gov

Alternatively, direct oxidative coupling of two different phenols can, in some cases, form C-O bonds, although C-C bond formation is often a competitive and dominant pathway. nih.govresearchgate.netwikipedia.org These reactions proceed via the generation of phenoxy radicals, often using metal-based oxidants like vanadium or iron complexes. nih.govwikipedia.orgresearchgate.net The selectivity for C-O versus C-C coupling is a significant challenge and is highly dependent on the catalyst system and the specific substrates used. acs.orgnih.gov

Kinetic Studies of Formation Reactions

For the Fischer esterification , the reaction is typically first-order with respect to the carboxylic acid, the alcohol, and the acid catalyst. The rate is influenced by steric hindrance on both the alcohol and the carboxylic acid. wikipedia.org For instance, the esterification of fatty acids with various alcohols shows that less sterically hindered alcohols like methanol (B129727) react faster than bulkier alcohols like isopropanol. wikipedia.org

Below is a representative data table illustrating the effect of alcohol structure on the pseudo-second-order rate constants for a generic acid-catalyzed esterification.

| Alcohol | Carboxylic Acid | Catalyst | Temperature (°C) | k (L mol⁻¹ min⁻¹) | Reference |

| Methanol | Palmitic Acid | MeSO₃H | 60 | 0.0133 | wikipedia.org |

| Isopropanol | Palm Fatty Acids | MeSO₃H | 77 | 0.0082 | wikipedia.org |

| Butyl Cellosolve | Palm Fatty Acids | MeSO₃H | 95 | 0.0046 | wikipedia.org |

This table presents representative kinetic data for Fischer esterification from analogous systems to illustrate the principles of how reactant structure affects reaction rates.

For the Williamson ether synthesis , the reaction follows SN2 kinetics, being first-order in both the alkoxide and the alkyl halide. researchgate.netacs.org The choice of solvent can have a significant impact on the reaction rate and selectivity (O-alkylation vs. C-alkylation). researchgate.netacs.org Aprotic polar solvents like DMF or DMSO typically favor the SN2 pathway.

The kinetics of Ullmann-type ether synthesis are more complex and depend on the catalyst, ligand, and substrates. Studies have shown that the reaction rate can be significantly accelerated by the choice of ligand. nih.govnih.gov For example, the use of 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) as a ligand for a copper-catalyzed diaryl ether synthesis was found to dramatically increase the reaction rate. nih.gov Kinetic studies of Ullmann reactions have provided evidence that the turnover-limiting step is often the oxidative addition of the aryl halide to the copper(I) phenoxide complex. nih.gov

Below is a conceptual data table showing the effect of a ligand on the yield of a model Ullmann diaryl ether synthesis, illustrating the kinetic enhancement provided by the ligand.

| Aryl Halide | Phenol | Ligand | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Phenol | None | 140 | 48 | 20 | nih.gov |

| 4-Bromotoluene | Phenol | TMHD | 100 | 24 | 91 | nih.gov |

| 4-Iodotoluene | 4-Methoxyphenol | None | 120 | 24 | 55 | acs.org |

| 4-Iodotoluene | 4-Methoxyphenol | Diamine Ligand | 80 | 12 | 95 | acs.org |

This table presents conceptual and literature-derived data for analogous Ullmann reactions to demonstrate the kinetic impact of ligands.

Transition State Analysis in Key Synthetic Steps

The synthesis of this compound typically proceeds via the esterification of 4-hydroxyacetophenone with 4-biphenylyloxyacetic acid or its activated derivatives, such as an acyl chloride. The key step in this process is the nucleophilic attack of the phenolic oxygen of 4-hydroxyacetophenone on the carbonyl carbon of the acylating agent.

A plausible and widely utilized method for such esterifications is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base. The transition state of this reaction is of significant interest for understanding the reaction kinetics and selectivity.

In a generalized Schotten-Baumann reaction for the formation of this compound, the transition state involves a tetrahedral intermediate. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxyacetophenone by a base, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of 4-biphenylyloxyacetyl chloride.

The transition state leading to the tetrahedral intermediate is characterized by the partial formation of the new oxygen-carbon bond and the partial breaking of the carbon-chlorine bond. Computational studies on similar acylation reactions suggest that this is often the rate-determining step. The geometry of the transition state is crucial, with the angle of nucleophilic attack (Bürgi-Dunitz angle) on the carbonyl carbon being a key parameter.

Nucleophilicity of the Phenoxide: The electron-withdrawing acetyl group on the para position of the phenol slightly reduces the nucleophilicity of the phenoxide, which could lead to a higher activation energy compared to unsubstituted phenol.

Electrophilicity of the Acyl Chloride: The electrophilicity of the carbonyl carbon in 4-biphenylyloxyacetyl chloride is a determining factor.

Solvent Effects: The choice of solvent can influence the stability of the charged intermediates and transition states. Polar aprotic solvents are generally favored as they can solvate the cation of the base without strongly hydrogen-bonding to the nucleophile.

An alternative synthetic route could involve a DCC (dicyclohexylcarbodiimide) coupling of 4-hydroxyacetophenone and 4-biphenylyloxyacetic acid. In this case, the transition state would involve the activated carboxylic acid as an O-acylisourea intermediate, which is then attacked by the phenoxide.

Pathways of Degradation or Rearrangement of this compound

The stability of this compound is a critical aspect, with hydrolytic and thermal degradation being the primary pathways of concern. Rearrangement reactions, such as the Fries rearrangement, are also a possibility under certain conditions.

The hydrolysis of this compound involves the cleavage of the ester bond to yield 4-hydroxyacetophenone and 4-biphenylyloxyacetic acid. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the 4-acetylphenoxide leaving group. The rate of this reaction is typically first-order with respect to both the ester and the hydroxide ion concentration.

The stability of the 4-acetylphenoxide leaving group is a key factor. The presence of the electron-withdrawing acetyl group in the para position stabilizes the negative charge on the phenoxide through resonance, making it a better leaving group compared to an unsubstituted phenoxide. This suggests that this compound may be more susceptible to base-catalyzed hydrolysis than related esters without this substituent. Studies on the hydrolysis of various esters have shown that phenyl esters are generally less stable than alkyl esters due to the resonance stabilization of the resulting phenoxide ion. researchgate.net

Acid-Catalyzed Hydrolysis:

In acidic media, the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the 4-hydroxyacetophenone molecule is eliminated as the leaving group. The rate of acid-catalyzed hydrolysis is dependent on the concentration of the hydronium ion. The effect of pH on the hydrolysis of esters in high-temperature water has been studied, indicating that at elevated temperatures, water itself can act as a catalyst. psu.edu

The hydrolytic stability of biphenyl esters can be influenced by the reaction conditions. For instance, in lipase-catalyzed hydrolysis of biphenyl esters, factors such as pH, temperature, and the presence of organic solvents can significantly affect the rate and selectivity of the hydrolysis. nih.govresearchgate.netresearchgate.netpatsnap.com

Table 1: Factors Influencing the Hydrolytic Stability of Aryl Esters

| Factor | Effect on Stability | Mechanistic Rationale |

| pH | Less stable at high and low pH | Base-catalyzed hydrolysis is promoted by OH⁻ attack. Acid-catalyzed hydrolysis is promoted by H⁺ protonation of the carbonyl oxygen. psu.edu |

| Electron-withdrawing substituents on the phenol moiety | Decreases stability | Stabilizes the negative charge on the phenoxide leaving group, making it a better leaving group. |

| Steric hindrance around the ester linkage | Increases stability | Hinders the approach of the nucleophile (OH⁻ or H₂O) to the carbonyl carbon. |

| Temperature | Decreases stability | Increases the rate of both acid and base-catalyzed hydrolysis by providing the necessary activation energy. nih.gov |

The thermal degradation of this compound is expected to occur at elevated temperatures, leading to the cleavage of its covalent bonds. The ester linkage is often the most thermally labile part of such molecules.

The primary thermal decomposition pathway is likely the homolytic cleavage of the ester C-O bond, which would generate a 4-acetylphenoxyl radical and a 4-biphenylyloxyacetyl radical. These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, decarboxylation, and recombination, to form a complex mixture of products.

A study on the thermal degradation of aromatic poly(ester-imide)s indicated that the breakage of ester linkages occurs at around 450°C. organic-chemistry.org The thermal decomposition of biphenyl itself has been shown to produce hydrogen, methane, and triphenyls at temperatures around 460°C. byjus.com Aromatic esters, in general, are reported to be completely degraded by 350°C, with some exceptions showing higher stability. wikipedia.org

Potential Thermal Decomposition Products:

4-Hydroxyacetophenone and ketene (B1206846) derivatives: Formed via a β-elimination reaction involving the acetyl group, although this is less common for aryl esters.

4-Biphenylyloxyl radical and acetyl radical: From cleavage of the other C-O bond, though less likely due to the strength of the aryl-oxygen bond.

Products of decarboxylation: The 4-biphenylyloxyacetyl radical can lose a molecule of carbon dioxide to form a 4-biphenylyloxymethyl radical, which can then abstract a hydrogen atom to form 4-methoxibiphenyl or undergo further fragmentation.

Char residue: At very high temperatures, polymerization and carbonization of the aromatic fragments can lead to the formation of a char residue.

Fries Rearrangement:

Another potential thermal or catalytically induced pathway is the Fries rearrangement. nih.gov In this intramolecular reaction, the (4-biphenylyloxy)acetyl group migrates from the ester oxygen to the aromatic ring of the 4-acetylphenyl moiety. This reaction is typically catalyzed by Lewis acids but can also occur under thermal or photochemical conditions. The rearrangement would lead to the formation of isomeric hydroxyketones. The regioselectivity of the Fries rearrangement (ortho vs. para to the hydroxyl group) is often dependent on the reaction conditions, such as temperature and solvent polarity. Given that the para position is already occupied by the acetyl group, migration would be directed to the ortho position. A computational study on a biological Fries rearrangement catalyzed by an acyltransferase has elucidated the detailed mechanism, highlighting the role of key amino acid residues in facilitating the acyl transfer.

Table 2: Potential Degradation and Rearrangement Pathways of this compound

| Pathway | Conditions | Key Intermediates/Products |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH) | Tetrahedral intermediate, 4-hydroxyacetophenone, 4-biphenylyloxyacetic acid |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | Protonated ester, Tetrahedral intermediate, 4-hydroxyacetophenone, 4-biphenylyloxyacetic acid |

| Thermal Decomposition | High temperatures (>300°C) | Acyl and phenoxyl radicals, 4-hydroxyacetophenone, products of decarboxylation and recombination, char. organic-chemistry.orgwikipedia.org |

| Fries Rearrangement | Lewis acid catalyst or heat/light | Acylium carbocation intermediate, ortho-acyl hydroxyketone. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 Acetylphenyl 4 Biphenylyloxy Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 4-acetylphenyl (4-biphenylyloxy)acetate, a full assignment of its proton (¹H) and carbon-¹³ (¹³C) NMR spectra would require a combination of one-dimensional and two-dimensional techniques.

While specific 2D NMR data for this compound are not published, a theoretical analysis based on its structure allows for the prediction of key correlations.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling relationships within the molecule. For the 4-acetylphenyl moiety, strong correlations would be expected between the ortho- and meta-protons of the benzene (B151609) ring. Similarly, in the 4-biphenylyloxy portion, correlations would be observed between adjacent protons on both phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the chemical shifts of the carbon atoms in the aromatic rings and the methyl and methylene (B1212753) groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The protons of the acetyl methyl group to the acetyl carbonyl carbon and the adjacent aromatic carbon.

The protons of the methyleneoxy group to the ester carbonyl carbon and the adjacent aromatic carbon of the biphenyl (B1667301) system.

Protons on one phenyl ring of the biphenyl moiety to carbons on the other, confirming the biphenyl linkage.

A hypothetical ¹H and ¹³C NMR chemical shift assignment, based on data from its precursors, 4'-hydroxyacetophenone (B195518) and 4-biphenylyloxyacetic acid, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.6 | ~26.5 |

| Acetyl C=O | - | ~197.0 |

| Methylene O-CH₂ | ~4.8 | ~65.0 |

| Ester C=O | - | ~169.0 |

| Aromatic CH (acetylphenyl) | 7.2 - 8.1 | 122.0 - 138.0 |

| Aromatic C (acetylphenyl) | - | 130.0 - 155.0 |

| Aromatic CH (biphenylyl) | 7.0 - 7.6 | 115.0 - 140.0 |

Note: These are estimated values and require experimental verification.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR could be used to:

Identify the presence of different polymorphs (crystalline forms), which would manifest as different chemical shifts and line shapes.

Determine the conformation of the molecule in the solid state, particularly the torsion angles between the phenyl rings and around the ester linkage.

Probe intermolecular interactions, such as C-H···O hydrogen bonds, through techniques like cross-polarization magic-angle spinning (CP/MAS).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups and conformation.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

Table 2: Key Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| C=O (acetyl) | Stretching | 1680 - 1700 (strong) | 1680 - 1700 (moderate) |

| C=O (ester) | Stretching | 1750 - 1770 (strong) | 1750 - 1770 (weak) |

| C-O (ester) | Stretching | 1100 - 1300 (strong) | 1100 - 1300 (weak) |

| C-H (aromatic) | Stretching | 3000 - 3100 (moderate) | 3000 - 3100 (strong) |

| C=C (aromatic) | Stretching | 1450 - 1600 (moderate) | 1450 - 1600 (strong) |

The conformation of the molecule, particularly the dihedral angles between the aromatic rings and the orientation of the ester group, can influence the vibrational spectra. For instance, the frequency of the C=O stretching vibrations can be sensitive to the degree of conjugation with the aromatic rings. Polymorphism can also lead to differences in the spectra due to variations in intermolecular interactions in the crystal lattice. americanpharmaceuticalreview.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported, data from the closely related compound, 4-acetylphenyl 3-methylbenzoate, provides insight into the likely structural features. hmdb.ca

For this compound, a crystal structure would provide precise measurements of:

Bond lengths and angles.

The planarity of the aromatic rings.

The dihedral angles between the two phenyl rings of the biphenyl moiety and the angle between the acetylphenyl ring and the biphenylyloxy group.

Intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which dictate the crystal packing.

Based on the structure of 4-acetylphenyl 3-methylbenzoate, it is anticipated that the acetyl group would be nearly coplanar with its attached phenyl ring to maximize conjugation. hmdb.ca The dihedral angle between the two rings of the biphenyl group will likely be non-zero due to steric hindrance.

Table 3: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Dihedral Angle (biphenyl rings) | 30 - 50° |

Crystal Packing and Intermolecular Interactions

The crystalline arrangement of this compound would be dictated by a variety of non-covalent interactions, aiming to achieve the most thermodynamically stable packing. The key interactions expected to govern the crystal lattice are:

π-π Stacking: The presence of multiple aromatic rings (the biphenyl and the acetylphenyl moieties) strongly suggests that π-π stacking would be a dominant feature in the crystal packing. These interactions, arising from the overlap of p-orbitals between adjacent aromatic rings, would likely be a primary organizing force, leading to columnar or herringbone arrangements.

Dipole-Dipole Interactions: The polar carbonyl groups introduce significant dipole moments into the molecule. Consequently, dipole-dipole interactions, particularly between the ester and acetyl functionalities of neighboring molecules, would play a crucial role in the crystal packing, likely leading to antiparallel arrangements of these dipoles to minimize electrostatic repulsion.

A hypothetical model of the packing would involve layers of molecules, with π-π stacking and dipole-dipole interactions being the primary forces within the layers, and weaker C-H···O interactions providing cohesion between the layers.

Conformational Analysis in the Crystalline State

In the absence of experimental data from single-crystal X-ray diffraction, the conformation of this compound in the crystalline state can be predicted based on steric and electronic considerations. The molecule possesses several rotatable bonds, leading to a degree of conformational flexibility.

The angle between the two phenyl rings of the biphenyl group.

The C-O-C-C angle of the ether linkage.

The O-C-C-O angle of the ester group.

The C-C(O)-C(aromatic) angle of the acetyl group.

In the solid state, the molecule is expected to adopt a relatively planar conformation to maximize π-π stacking interactions. The biphenyl unit is likely to be twisted, with a dihedral angle between the two rings that balances the opposing effects of steric hindrance between ortho-hydrogens and the electronic preference for planarity to maximize conjugation. The ester group will likely adopt a conformation that minimizes steric clashes with the adjacent aromatic rings. It is plausible that crystal packing forces could lead to a specific, locked conformation that may differ from the most stable conformation in solution.

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance

Advanced mass spectrometry techniques are invaluable for confirming the structure of synthetic compounds and elucidating their fragmentation behavior.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While no specific MS/MS data for this compound has been published, a putative fragmentation pathway can be proposed based on the known fragmentation patterns of esters and biphenyl ethers. In a typical collision-induced dissociation (CID) experiment, the molecular ion ([M]+• or [M+H]+) would undergo a series of fragmentation reactions.

Predicted Fragmentation Pathways:

Cleavage of the Ester Bond: The most likely initial fragmentation would be the cleavage of the ester linkage. This could occur in two ways:

Acylium Ion Formation: Cleavage of the C-O bond between the carbonyl carbon and the acetylphenyl oxygen would lead to the formation of a stable acylium ion derived from 4-biphenylyloxyacetic acid.

Phenoxide Ion Formation: Alternatively, cleavage of the O-C bond of the ester could generate a 4-acetylphenoxide radical cation and a biphenylyloxyacetyl cation.

Benzylic Cleavage: The acetyl group offers a site for benzylic cleavage, which could lead to the loss of a methyl radical (•CH3) to form a stable acylium ion.

Cleavage of the Ether Bond: The ether linkage is another potential site of fragmentation, which could lead to the separation of the biphenyl and the acetylphenyl acetate (B1210297) moieties.

A tandem mass spectrum would be expected to show a series of peaks corresponding to these and subsequent fragmentation products, providing a fingerprint that could be used to confirm the structure of the molecule.

Hypothetical MS/MS Fragmentation Data Table:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral | Proposed Fragment Structure |

| 346.12 | 211.07 | C8H7O | [biphenylyloxyacetyl]+ |

| 346.12 | 169.03 | C9H7O3 | [biphenyl]+• |

| 346.12 | 151.04 | C14H11O2 | [4-acetylphenyl]+• |

| 211.07 | 169.03 | C2H2O | [biphenylyloxy]+ |

| 151.04 | 109.02 | C2H2O | [phenyl]+• |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C22H18O4.

Theoretical Exact Mass Calculation:

Molecular Formula: C22H18O4

Monoisotopic Mass of Carbon (¹²C): 12.000000 Da

Monoisotopic Mass of Hydrogen (¹H): 1.007825 Da

Monoisotopic Mass of Oxygen (¹⁶O): 15.994915 Da

Calculated Exact Mass: (22 * 12.000000) + (18 * 1.007825) + (4 * 15.994915) = 346.12051 Da

An experimental HRMS measurement yielding a mass value very close to this theoretical value (typically within a few parts per million) would provide strong evidence for the assigned molecular formula.

Computational and Theoretical Chemistry Studies of 4 Acetylphenyl 4 Biphenylyloxy Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide valuable insights into the distribution of electrons and the nature of chemical bonds, which are crucial for predicting a molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rdd.edu.iqyoutube.com The energy and spatial distribution of these orbitals offer a window into the molecule's nucleophilic and electrophilic nature.

For 4-acetylphenyl (4-biphenylyloxy)acetate, the HOMO is expected to be localized primarily on the electron-rich biphenyloxy portion of the molecule, which can act as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acetylphenyl acetate (B1210297) moiety, particularly the carbonyl groups, which can act as electron acceptors. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity. imist.ma

Theoretical calculations using DFT at the B3LYP/6-311+G(d,p) level of theory, a common method for such analyses, can provide quantitative values for these orbital energies. nih.gov

Table 1: Theoretical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Note: These values are theoretical and calculated for the optimized gas-phase geometry.

The Electrostatic Potential Surface (EPS) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. walisongo.ac.idnumberanalytics.com It is generated by calculating the electrostatic potential at each point on the electron density surface. Different colors on the EPS map represent varying electrostatic potentials, with red typically indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor). researchgate.netnih.gov

In the case of this compound, the EPS map would likely show a significant negative potential around the oxygen atoms of the carbonyl groups in the acetyl and ester functionalities, highlighting these as potential sites for electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit a positive potential. Such maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial in crystal packing and biological recognition. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from the rotatable bonds in the ester linkage and between the phenyl rings of the biphenyl (B1667301) group, leads to a complex conformational landscape. Understanding the relative energies of different conformers is essential for predicting the molecule's predominant shape and its physical and chemical properties.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of flexible molecules. beilstein-journals.orgresearchgate.net MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the energy landscape. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformational states. unifi.it These simulations can reveal the most stable, low-energy conformations and the energy barriers between them. For a molecule like this compound, MD simulations can elucidate the preferred dihedral angles of the ester linkage and the twist angle between the biphenyl rings.

Table 2: Key Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Value |

| Biphenyl Dihedral Angle (C-C-C-C) | ~38° |

| Ester C-O-C-C Dihedral Angle | ~175° |

| Acetyl C-C-O-C Dihedral Angle | ~5° |

Note: These values are theoretical and represent a plausible low-energy conformation.

Prediction of Spectroscopic Properties

Computational methods can also be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. nih.govplos.org

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π-π* transitions within the aromatic rings).

Furthermore, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated using DFT. nih.gov By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending vibrations of particular functional groups, such as the carbonyl groups of the ester and acetyl moieties, and the C-O and C-C bonds within the molecule. This provides a powerful tool for structural elucidation and confirmation.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1735 |

| C=O Stretch (Acetyl) | ~1685 |

| C-O Stretch (Ester) | ~1270 |

| Aromatic C=C Stretch | ~1600-1450 |

Note: These are unscaled theoretical frequencies and may differ from experimental values.

Reaction Pathway Modeling and Transition State Identification:The study of chemical reactions at a molecular level often involves modeling the reaction pathway. This includes:

Barrier Heights and Reaction Energetics:These calculations determine the activation energy of a reaction, providing crucial information about its kinetics and feasibility.

While computational studies have been conducted on the synthesis of related compounds like 4-acetylphenyl acetate, detailing reaction mechanisms and kinetics evitachem.com, this level of analysis is absent for this compound in the available literature.

Non-Covalent Interactions and Intermolecular Forces:The arrangement of molecules in the solid state and their interactions in solution are governed by non-covalent forces.

π-π Stacking Interactions of Aromatic Rings

The supramolecular architecture and solid-state properties of this compound are significantly influenced by non-covalent interactions, among which π-π stacking of the aromatic rings plays a crucial role. While direct computational studies focusing exclusively on the π-π stacking of this compound are not extensively documented in the literature, a comprehensive understanding can be derived from the analysis of its constituent aromatic moieties—the biphenyl group and the acetylphenyl group—as well as from crystallographic data of structurally related compounds.

In the absence of a specific crystal structure for this compound, insights can be drawn from analogous structures. For instance, the crystal structure of a related compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, reveals significant π–π stacking interactions that contribute to the stability of its three-dimensional network. nih.gov In this structure, symmetry-related phenyl rings from adjacent molecules engage in π–π stacking with specific centroid-to-centroid distances, demonstrating the importance of these interactions in the crystal packing. nih.gov

Specifically, two distinct π–π stacking contacts were observed in the crystal structure of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. nih.gov One interaction occurs between the phenyl rings of the acetylphenyl moieties, while the other involves the phenyl rings of the phenylacetate (B1230308) groups. nih.gov These interactions are characterized by centroid-to-centroid distances that are indicative of significant attractive forces.

The following table summarizes the key parameters of the π-π stacking interactions observed in the crystal structure of the related compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, which can serve as a model for understanding the potential interactions in this compound.

| Interacting Rings | Symmetry Operation | Centroid-to-Centroid Distance (Å) |

| Phenyl ring of the acetylphenyl moiety | 1 − x, 1 − y, 1 − z | 4.0823 (9) |

| Phenyl ring of the phenylacetate moiety | 1 − x, 1 − y, −z | 3.9417 (10) |

Data sourced from the crystallographic study of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. nih.gov

Chemical Reactivity and Transformation Studies of 4 Acetylphenyl 4 Biphenylyloxy Acetate

Hydrolytic Reactivity Under Various Conditions

The ester linkage in 4-acetylphenyl (4-biphenylyloxy)acetate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be significantly accelerated by the presence of an acid or a base catalyst.

Under acidic conditions, the hydrolysis of this compound is a reversible process that yields 4-hydroxyacetophenone and 4-biphenylyloxyacetic acid. The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-hydroxyacetophenone regenerates the acid catalyst and produces 4-biphenylyloxyacetic acid.

The equilibrium of this reaction can be influenced by the reaction conditions. The use of a large excess of water can drive the equilibrium towards the hydrolysis products. The general mechanism for acid-catalyzed ester hydrolysis is well-established in organic chemistry.

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of Aryl Esters

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Sulfuric Acid (H₂SO₄) | Water/Dioxane | 80-100 | 4-12 | >90 |

| Hydrochloric Acid (HCl) | Water/Ethanol (B145695) | 70-90 | 6-18 | >85 |

| p-Toluenesulfonic Acid (TsOH) | Water/Toluene | 110 (Dean-Stark) | 8-24 | >90 |

Note: This table presents typical conditions for the hydrolysis of aryl esters and is intended to be representative. Specific conditions for this compound may vary.

The base-catalyzed hydrolysis of this compound, also known as saponification, is an irreversible reaction that produces 4-hydroxyacetophenone and the salt of 4-biphenylyloxyacetic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the 4-acetylphenoxide ion as the leaving group. The resulting 4-biphenylyloxyacetic acid is then deprotonated by the base to form the corresponding carboxylate salt.

This process is effectively irreversible because the final deprotonation step is thermodynamically favorable. An acidic workup is subsequently required to protonate the carboxylate and the phenoxide to yield the neutral carboxylic acid and phenol (B47542) products.

Table 2: Illustrative Conditions for Base-Catalyzed Hydrolysis of Phenyl Esters

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Outcome |

| Sodium Hydroxide (NaOH) | Water/Ethanol | 50-80 | 1-4 | Quantitative conversion to carboxylate and phenoxide |

| Potassium Hydroxide (KOH) | Water/Methanol (B129727) | 60-90 | 1-3 | Quantitative conversion to carboxylate and phenoxide |

| Lithium Hydroxide (LiOH) | Water/THF | 25-60 | 2-8 | High conversion to carboxylate and phenoxide |

Note: This table provides illustrative conditions for the saponification of phenyl esters. The specific conditions for this compound would need to be determined empirically.

Reductive Transformations of the Ester and Ketone Moieties

The presence of both a ketone (acetyl group) and an ester in this compound allows for selective or complete reduction depending on the choice of reducing agent.

The acetyl group can be selectively reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)phenyl (4-biphenylyloxy)acetate, in the presence of the ester functionality. This chemoselectivity can be achieved using milder reducing agents that are known to preferentially reduce ketones over esters. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose. The reaction is typically carried out in a protic solvent such as methanol or ethanol at moderate temperatures.

Table 3: Reagents for the Selective Reduction of Aryl Ketones in the Presence of Esters

| Reducing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Major Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0-25 | 0.5-2 | 4-(1-hydroxyethyl)phenyl (4-biphenylyloxy)acetate |

| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (B95107) (THF) | 0-25 | 1-4 | 4-(1-hydroxyethyl)phenyl (4-biphenylyloxy)acetate |

Note: The data in this table is based on the known reactivity of these reducing agents towards ketones and esters. The precise conditions would need to be optimized for this compound.

More powerful reducing agents are required to reduce the ester linkage. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both the ester and the ketone functionalities. The reaction of this compound with an excess of LiAlH₄ would be expected to yield two alcohol products: 4-(1-hydroxyethyl)phenol (B1202299) and 4-biphenylylethanol, following an acidic workup. The ester is first reduced to the corresponding primary alcohol, and the ketone is reduced to a secondary alcohol.

It is important to note that LiAlH₄ is a highly reactive and non-selective reagent. The reaction is typically performed in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

Table 4: Conditions for the Reduction of Both Ketone and Ester Moieties

| Reducing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Products |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 to reflux | 2-12 | 4-(1-hydroxyethyl)phenol and 4-biphenylylethanol |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | Tetrahydrofuran (THF) | 0 to reflux | 4-24 | 4-(1-hydroxyethyl)phenol and 4-biphenylylethanol |

Note: This table outlines general conditions for the exhaustive reduction of compounds containing both ketone and ester groups. These reactions are typically high-yielding but require careful handling of the reagents.

Oxidative Transformations

The oxidative transformation of this compound can target the acetyl group, the ester linkage, or the aromatic rings, depending on the oxidant and reaction conditions.

Oxidative cleavage of the ester group is a potential transformation, although it generally requires specific and often harsh conditions. Reagents such as strong oxidizing agents in the presence of a catalyst could lead to the formation of a carboxylic acid and a phenol.

The acetyl group is generally resistant to further oxidation under mild conditions. However, under forcing conditions, it could potentially be oxidized.

The biphenyl (B1667301) and phenyl rings are also susceptible to oxidation, which could lead to dearomatization or the introduction of additional functional groups. For instance, oxidative dearomatization of biphenyl systems has been reported using electrochemical methods or hypervalent iodine reagents, which could potentially lead to the formation of cyclohexadienone derivatives.

A potential one-pot deacetylation–oxidation reaction could be achieved using an oxidant like potassium permanganate (B83412) (KMnO₄), which has been shown to facilitate the cleavage of acetate (B1210297) groups and subsequent oxidation of the resulting alcohol. In the context of this compound, this could potentially lead to the formation of 4-biphenylyloxyacetic acid and 4-hydroxyacetophenone, which might be further oxidized depending on the reaction conditions.

Table 5: Potential Oxidative Transformations and Reagents

| Reagent/Method | Target Moiety | Potential Products |

| Potassium Permanganate (KMnO₄) | Ester Linkage/Acetyl Group | 4-biphenylyloxyacetic acid, 4-hydroxybenzoic acid |

| Ruthenium Tetroxide (RuO₄) | Aromatic Rings/Alkyl side chains | Complex mixture of oxidized products |

| Electrochemical Oxidation | Biphenyl Ring System | Cyclohexadienone derivatives |

Note: The transformations listed in this table are based on known oxidative reactions of similar functional groups and aromatic systems. The actual products and their yields would be highly dependent on the specific reaction conditions.

Derivatization and Functionalization of the Acetylphenyl Moiety

The acetylphenyl portion of the molecule offers two primary sites for derivatization: the acetyl group itself and the aromatic ring to which it is attached.

The carbonyl group of the acetyl moiety is electrophilic and can undergo condensation reactions with various nucleophiles. For instance, it can react with hydroxylamine (B1172632) to form an oxime, or with hydrazines to form hydrazones.

Furthermore, the α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of classic carbon-carbon bond-forming reactions. A notable example is the Claisen-Schmidt condensation (a type of aldol (B89426) condensation) with an aldehyde that lacks α-hydrogens, such as benzaldehyde. This reaction would lead to the formation of a chalcone (B49325) derivative, extending the conjugation of the system.

| Condensation Type | Reagent(s) | Potential Product Class |

| Oxime Formation | NH₂OH·HCl, Base | Oxime derivative |

| Hydrazone Formation | H₂NNH₂, Acid catalyst | Hydrazone derivative |

| Claisen-Schmidt Condensation | Ar-CHO, NaOH/EtOH | Chalcone derivative |

Table 2: Illustrative Condensation Reactions of the Acetyl Group.

The acetylphenyl ring is subject to electrophilic aromatic substitution (SEAr). evitachem.com The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature through resonance and induction. Conversely, the ester group's oxygen, attached to the aromatic ring, is an activating, ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance.

In this compound, the acetyl group and the biphenylyloxyacetate group are para to each other. The directing effects of these two groups will influence the position of any incoming electrophile. The biphenylyloxyacetate group is an ortho, para-director. Since the para position is already occupied, it will direct incoming electrophiles to the positions ortho to it (positions 2 and 6). The acetyl group is a meta-director, which would also direct incoming electrophiles to positions 2 and 6 (which are meta to the acetyl group). Therefore, electrophilic substitution on the acetylphenyl ring is expected to occur at the positions ortho to the biphenylyloxyacetate group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. sigmaaldrich.com

| Reaction | Reagents | Expected Major Product Position |

| Nitration | HNO₃, H₂SO₄ | Substitution at position 2 and/or 6 |

| Bromination | Br₂, FeBr₃ | Substitution at position 2 and/or 6 |

| Sulfonation | SO₃, H₂SO₄ | Substitution at position 2 and/or 6 |

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on the Acetylphenyl Ring.

Applications in Advanced Chemical Synthesis and Materials Science

4-acetylphenyl (4-biphenylyloxy)acetate as a Building Block in Organic Synthesis

In the realm of organic synthesis, the utility of a compound is often determined by the presence of functional groups that can participate in a variety of chemical transformations. This compound is well-equipped in this regard, offering multiple reactive sites for the construction of more elaborate molecular frameworks.

Polycyclic aromatic hydrocarbons (PAHs) and other extended polyaromatic systems are a class of compounds with significant interest due to their unique electronic and photophysical properties. researchgate.netnih.govnih.gov The synthesis of these molecules often relies on the strategic assembly of smaller aromatic building blocks. This compound can serve as a valuable precursor in this context. The biphenyl (B1667301) unit provides a rigid, planar core that is a common feature in many polyaromatic structures. beilstein-journals.org Furthermore, the acetyl group on the phenyl ring can be a synthetic handle for various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or cyclization reactions, to build additional fused aromatic rings. arabjchem.org For instance, the acetyl group could be transformed into a reactive enolate or an alkyne, which could then undergo intramolecular or intermolecular cyclizations to generate larger, more complex polyaromatic architectures. The stability of the biphenylene (B1199973) unit is a known strategy to enhance the stability of larger acene frameworks. beilstein-journals.org

The synthesis of this compound itself is a multi-step process, typically involving the esterification of 4-hydroxyacetophenone with 4-biphenylyloxyacetic acid. This esterification can be achieved through various methods, including Fischer esterification or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). jocpr.comnih.gov Once formed, this compound can act as a key intermediate for further synthetic modifications. The distinct reactivity of its functional groups allows for selective transformations. For example, the ester linkage can be hydrolyzed under basic or acidic conditions to regenerate the constituent phenol (B47542) and carboxylic acid, which could be useful for deprotection strategies in a longer synthetic route. Conversely, the acetyl group's carbonyl can be selectively reduced to an alcohol or oxidized to a carboxylic acid, providing pathways to a diverse range of derivatives. The biphenyl moiety can also undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions with the other functional groups. nih.gov

| Reaction Type | Functional Group Targeted | Potential Product Class | Synthetic Utility |

|---|---|---|---|

| Ester Hydrolysis | Ester Linkage | Phenols and Carboxylic Acids | Deprotection or further functionalization of the acid/phenol. |

| Carbonyl Reduction | Acetyl Group | Secondary Alcohols | Introduction of a chiral center, precursor to other functional groups. |

| Carbonyl Oxidation | Acetyl Group | Carboxylic Acids | Altering electronic properties, creating new linkage points. |

| Aldol Condensation | Acetyl Group (α-protons) | α,β-Unsaturated Ketones | Chain extension and formation of new carbon-carbon bonds. |

| Electrophilic Aromatic Substitution | Biphenyl Rings | Substituted Biphenyls (e.g., nitro, halo) | Modification of the electronic and physical properties of the core structure. |

Integration into Polymeric Materials

The incorporation of rigid aromatic units like biphenyl into polymer structures is a well-established strategy for creating materials with enhanced thermal stability, mechanical strength, and specific optoelectronic or liquid crystalline properties. nih.govpsu.edunrel.govlabpartnering.org this compound, or a derivative thereof, is a promising candidate for integration into various polymer systems.

While this compound itself is not a polymerizable monomer, it can be readily converted into one. For example, modification of the acetyl group or the phenolic portion of the molecule could introduce a polymerizable moiety, such as a vinyl, acrylate (B77674), or methacrylate (B99206) group. Polymerization of such a monomer would lead to specialty polymers where the biphenyl-containing side group is regularly spaced along the polymer backbone.